5-Carbamoyl-2-methoxybenzenediazonium

Description

Historical Context and Significance in Organic Synthesis

The journey of arenediazonium chemistry began in 1858 with the German chemist Johann Peter Griess, who discovered that treating aromatic amines with nitrous acid in a cold acidic solution resulted in the formation of a new class of compounds: diazonium salts. wikipedia.orgresearchgate.net This process, known as diazotization, opened a new chapter in organic synthesis. wikipedia.org

The significance of arenediazonium salts lies in the exceptional stability of dinitrogen gas (N₂), making the diazonium group an excellent leaving group. This property allows for the substitution of the diazonium group with a wide array of nucleophiles, a transformation that is often difficult or impossible to achieve through other synthetic routes.

A pivotal moment in the application of these salts came in 1884 when Swiss chemist Traugott Sandmeyer discovered that copper(I) salts could catalyze the replacement of the diazonium group with halides or cyanide. wikipedia.orgscribd.comchemistnotes.com This set of reactions, now famously known as the Sandmeyer reaction, provides a reliable method for introducing a variety of functional groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com The versatility of arenediazonium salts makes them indispensable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. scribd.com

Structural Characteristics of Aromatic Diazonium Salts

The general structure of an arenediazonium salt consists of an aryl group (Ar) attached to a dinitrogen unit (N₂⁺), with an associated anion (X⁻). The C–N≡N bond is essentially linear, a feature that has been confirmed by X-ray crystallographic studies.

The stability of arenediazonium salts, in contrast to their highly unstable aliphatic counterparts, is attributed to the electronic delocalization of the positive charge over the aromatic ring through resonance. brainly.invedantu.combrainkart.comaskfilo.com This delocalization imparts a degree of stability that allows these salts to be isolated and handled, typically at low temperatures.

The stability of these salts is also influenced by the nature of the counter-anion. For instance, arenediazonium salts with tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions are often more stable and can sometimes be isolated and stored as solids. shu.ac.uk Conversely, salts with anions like chloride are generally used in situ due to their potential instability. shu.ac.uk The electronic nature of the substituents on the aromatic ring also plays a role; electron-donating groups can enhance stability. shu.ac.uk

Overview of 5-Carbamoyl-2-methoxybenzenediazonium within the Arenediazonium Class

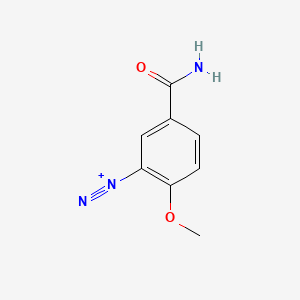

This compound is a specific member of the arenediazonium salt family. Its structure features a benzene (B151609) ring substituted with a diazonium group at position 1, a methoxy (B1213986) group (–OCH₃) at position 2, and a carbamoyl (B1232498) group (–CONH₂) at position 5. The precursor for the synthesis of this diazonium salt is the aromatic amine, 3-amino-4-methoxybenzamide (B96667). The formation of this compound is achieved through the standard diazotization reaction of 3-amino-4-methoxybenzamide with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid at low temperatures.

The presence of the methoxy and carbamoyl groups on the aromatic ring influences the electronic properties and, consequently, the reactivity and stability of the diazonium salt. The methoxy group is an electron-donating group, which can contribute to the stabilization of the diazonium cation through resonance. The carbamoyl group, on the other hand, is generally considered an electron-withdrawing group.

Detailed experimental data on the specific physical and chemical properties of this compound are not extensively documented in readily available literature. However, based on the general characteristics of arenediazonium salts, it is expected to be a reactive intermediate, likely prepared and used immediately in subsequent synthetic transformations. It is often handled as a salt, for example, this compound chloride, which can be further stabilized as a compound with zinc chloride.

Below are some of the known identifiers for this compound and its related salts.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈N₃O₂⁺ |

| Precursor | 3-Amino-4-methoxybenzamide |

| Compound Name | CAS Number |

| This compound chloride, compound with zinc chloride | 68540-96-5 |

| 2-Carbamoyl-5-methoxybenzenediazonium chloride | 86780-25-8 |

Structure

3D Structure

Properties

IUPAC Name |

5-carbamoyl-2-methoxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-7-3-2-5(8(9)12)4-6(7)11-10/h2-4H,1H3,(H-,9,12)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZWPGJJYNAACC-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N3O2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067638 | |

| Record name | Benzenediazonium, 5-(aminocarbonyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31599-32-3 | |

| Record name | 5-(Aminocarbonyl)-2-methoxybenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31599-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carbamoyl-2-methoxybenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 5-(aminocarbonyl)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 5-(aminocarbonyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-carbamoyl-2-methoxybenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBAMOYL-2-METHOXYBENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT2M1Q46YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Carbamoyl 2 Methoxybenzenediazonium

Diazotization of Precursor Amines

The conversion of the primary aromatic amine, 2-amino-4-methoxybenzamide (B112565), into the corresponding diazonium salt is the cornerstone of synthesizing 5-Carbamoyl-2-methoxybenzenediazonium. This is achieved through the reaction of the amine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid.

Classical Aqueous Diazotization Procedures

The most traditional and widely used method for the synthesis of aryl diazonium salts is the classical aqueous diazotization. This procedure involves the reaction of the primary aromatic amine with nitrous acid, which is generated in situ by the addition of an aqueous solution of sodium nitrite to a cold, acidic solution of the amine. chemicalnote.comwebassign.netunacademy.com

For the synthesis of this compound, the precursor, 2-amino-4-methoxybenzamide, would be dissolved or suspended in a mineral acid such as hydrochloric acid or sulfuric acid, and the mixture is cooled to a temperature between 0 and 5°C. chemicalnote.comwebassign.net An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to prevent the decomposition of the resulting diazonium salt. webassign.net The reaction is typically rapid, and the endpoint can be detected by the presence of excess nitrous acid using starch-iodide paper. chemicalnote.com The resulting aqueous solution of this compound chloride or sulfate (B86663) is then used immediately in subsequent reactions, as diazonium salts with halide or sulfate counterions are generally unstable and can be explosive if isolated in a dry state. acs.orgat.ua

A typical procedure for a similar aromatic amine involves dissolving the amine in an aqueous acidic solution, cooling it to 0-5°C, and then slowly adding a solution of sodium nitrite in water. webassign.net The resulting solution of the diazonium salt is kept cold and used promptly. webassign.net

Anhydrous Diazotization Techniques

In situations where the presence of water is undesirable, or when a more stable, isolable diazonium salt is required, anhydrous diazotization techniques are employed. These methods typically involve the use of an organic nitrite, such as tert-butyl nitrite or isopentyl nitrite, in an organic solvent. researchgate.net

This approach allows for the diazotization of aromatic amines under non-aqueous conditions. For instance, a solution of the aniline (B41778) in an organic solvent like ethanol (B145695) or acetonitrile (B52724) can be treated with an alkyl nitrite. nih.gov The use of tert-butyl nitrite is often favored due to its stability and safety profile in both batch and flow processes. researchgate.net These reactions can often be conducted at temperatures ranging from room temperature to 80°C. researchgate.net The choice of solvent and reaction conditions can be tailored to the specific substrate and the desired subsequent reaction.

Counterion Effects on Synthesis and Isolation

The stability and isolability of diazonium salts are significantly influenced by the nature of the counterion. acs.orgat.uaresearchgate.net While diazonium chlorides and nitrates are often highly reactive and potentially explosive when isolated, salts with larger, non-nucleophilic counterions exhibit enhanced stability. acs.orgat.ua

This increased stability allows for the isolation of the diazonium salt as a solid, which can be stored for extended periods under appropriate conditions and handled with greater safety. acs.org The isolation of these more stable salts is typically achieved by adding the corresponding acid or salt to the aqueous diazonium salt solution, leading to the precipitation of the less soluble tetrafluoroborate (B81430) or tosylate salt.

| Counterion | Typical Stability | Isolation |

| Chloride (Cl⁻) | Low, unstable in solid form | Generally not isolated, used in situ |

| Sulfate (SO₄²⁻) | Low, unstable in solid form | Generally not isolated, used in situ |

| Tetrafluoroborate (BF₄⁻) | High, can be isolated as a crystalline solid | Can be precipitated from aqueous solution |

| Tosylate (OTs⁻) | High, can be isolated as a crystalline solid | Can be precipitated from aqueous solution |

The enhanced stability of arenediazonium tosylates is attributed to the intimate interaction between the cation and the tosylate anion, as evidenced by X-ray crystallography studies showing multiple close contacts. tpu.ru Similarly, aryl diazonium tetrafluoroborate salts are often stable enough for isolation and storage. whiterose.ac.uk

Precursor Design and Synthesis for this compound

A documented procedure for this transformation involves the hydrogenation of a suspension of 4-methoxy-2-nitrobenzamide (B1605062) in ethanol using Raney nickel as the catalyst. The reaction is carried out under a hydrogen atmosphere for an extended period at room temperature. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 2-amino-4-methoxybenzamide in high yield.

An alternative approach to a similar precursor, 2-amino-4-methoxybenzoic acid, involves the hydrogenation of 4-methoxy-2-nitrobenzoic acid over a palladium on carbon catalyst in methanol (B129727). This suggests that catalytic hydrogenation is a versatile and effective method for the reduction of the nitro group in these systems.

Continuous Flow Synthesis Approaches for Enhanced Productivity and Reactivity Control

Given the often unstable and potentially hazardous nature of diazonium salts, continuous flow synthesis has emerged as a superior methodology for their preparation and subsequent use. acs.orgresearchgate.netbeilstein-journals.org Flow chemistry offers significant advantages in terms of safety, as only small quantities of the reactive intermediate are present at any given time, minimizing the risk of thermal runaway and explosion. researchgate.netresearchgate.net

In a typical continuous flow setup for diazotization, streams of the aromatic amine in an acidic solution and a solution of sodium nitrite are continuously pumped and mixed in a microreactor or a coiled tube reactor. nih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high reproducibility. rsc.orgresearchgate.net The enhanced heat and mass transfer in microfluidic systems can lead to significant improvements in reaction yield and selectivity. acs.orgresearchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to accumulation of hazardous intermediates | Enhanced safety due to small reaction volumes and in situ consumption |

| Heat Transfer | Less efficient, potential for localized heating | Highly efficient, precise temperature control |

| Mixing | Can be inefficient, leading to side reactions | Efficient and rapid mixing, improving selectivity |

| Scalability | Can be challenging and hazardous | More straightforward and safer to scale up |

| Process Control | Less precise control over reaction parameters | Precise control over residence time, temperature, and stoichiometry |

Chemical Reactivity and Transformation Pathways of 5 Carbamoyl 2 Methoxybenzenediazonium

Dediazoniation Reactions (Loss of Nitrogen)

Dediazoniation reactions involve the cleavage of the C-N bond in the diazonium salt, releasing nitrogen gas and generating a highly reactive aryl intermediate. rsc.org This process is the cornerstone of the synthetic utility of aryldiazonium salts, including 5-Carbamoyl-2-methoxybenzenediazonium. The nature of the substituent introduced in place of the diazonium group is determined by the reagents and conditions employed.

Halogenation Reactions (Sandmeyer and Related Transformations)

Halogenation of aryldiazonium salts provides a reliable method for the synthesis of aryl halides. The Sandmeyer reaction, utilizing copper(I) halides, is a classic example of such transformations. masterorganicchemistry.com These reactions are believed to proceed via a radical-nucleophilic aromatic substitution mechanism. nih.gov

The substitution of the diazonium group in this compound with a chlorine atom can be achieved through the Sandmeyer reaction. This typically involves treating the diazonium salt with copper(I) chloride (CuCl). masterorganicchemistry.com The reaction is thought to be initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride formed in the process, yielding the corresponding aryl chloride and regenerating the copper(I) catalyst. nih.gov

Table 1: Representative Conditions for Sandmeyer Chlorination

| Reagent | Catalyst | Solvent | Temperature (°C) |

| This compound chloride | Copper(I) chloride | Aqueous HCl | 0 - 5 |

Note: This data is based on general procedures for the Sandmeyer reaction and may require optimization for the specific substrate.

Similar to chlorination, the bromination of this compound can be accomplished using the Sandmeyer reaction with copper(I) bromide (CuBr). masterorganicchemistry.com The mechanism is analogous to that of chlorination, involving an aryl radical intermediate. nih.gov Recent advancements have also explored photochemical Sandmeyer-type brominations that proceed without a metal catalyst, using tribromide salts as mediators. nih.gov

A general procedure for a photochemical bromination involves dissolving the diazonium tetrafluoroborate (B81430) in methanol (B129727) with potassium bromide and a catalytic amount of a tribromide salt, followed by irradiation with light. nih.gov

Table 2: General Conditions for Sandmeyer and Photochemical Bromination

| Method | Reagents | Solvent | Conditions |

| Sandmeyer | This compound bromide, Copper(I) bromide | Aqueous HBr | 0 - 5 °C |

| Photochemical | This compound tetrafluoroborate, KBr, Bu₄NBr₃ (cat.) | Methanol | Irradiation (e.g., 447.5 nm LED), 15 °C, 1.5 h |

Note: The photochemical method is a general procedure and may need adaptation. nih.gov

The introduction of an iodine atom onto the aromatic ring from a diazonium salt does not typically require a copper catalyst. Treatment of the this compound salt with an aqueous solution of potassium iodide (KI) is usually sufficient to induce the formation of the corresponding aryl iodide. chemguide.co.uk The reaction proceeds readily due to the high nucleophilicity of the iodide ion. chemguide.co.uk

Table 3: Typical Conditions for Iodination of Aryl Diazonium Salts

| Reagent | Solvent | Temperature (°C) |

| Potassium iodide (KI) | Water | Room Temperature |

Note: This is a general procedure applicable to many aryldiazonium salts.

The synthesis of aryl fluorides from aryldiazonium salts is most commonly achieved through the Balz-Schiemann reaction. wikipedia.org This reaction involves the thermal or photochemical decomposition of an aryldiazonium tetrafluoroborate salt. wikipedia.orgnih.gov Unlike the Sandmeyer reaction, the Balz-Schiemann reaction is generally believed to proceed through an aryl cation intermediate. wikipedia.org The diazonium salt is typically prepared by diazotizing the corresponding aniline (B41778) in the presence of fluoroboric acid (HBF₄). The isolated diazonium tetrafluoroborate is then heated, often in an inert solvent or as a solid, to yield the aryl fluoride, nitrogen gas, and boron trifluoride. nih.gov

Recent developments have focused on performing the Balz-Schiemann reaction under milder conditions, for example, in ionic liquids or using continuous flow processes to enhance safety and scalability. nih.govresearchgate.net

Table 4: General Protocol for the Balz-Schiemann Reaction

| Step | Reagents | Conditions |

| Diazotization | 5-Amino-2-methoxybenzamide, NaNO₂, HBF₄ | 0 - 5 °C |

| Decomposition | Isolated this compound tetrafluoroborate | Heating in an inert solvent or neat |

Note: The decomposition temperature can vary significantly depending on the substrate.

Carbon-Carbon Bond Formation via Aryl Radicals

The aryl radicals generated from the dediazoniation of this compound can be trapped by various carbon-based nucleophiles or radical acceptors to form new carbon-carbon bonds. These reactions are valuable for the construction of more complex molecular architectures. lookchem.com

The generation of the aryl radical can be initiated by various methods, including the use of reducing agents like iron(II) sulfate (B86663) or through photoredox catalysis. lookchem.comnih.gov Once formed, the aryl radical can participate in a variety of C-C bond-forming reactions, such as addition to activated alkenes. lookchem.com For instance, in the presence of an electron-deficient alkene like acrylonitrile (B1666552) or methyl acrylate, the aryl radical can add across the double bond. The resulting radical intermediate can then be further functionalized or reduced. lookchem.com

Table 5: Illustrative Reaction for Aryl Radical-Mediated C-C Bond Formation

| Aryl Radical Precursor | Reducing Agent | Radical Trap | Product Type |

| This compound tetrafluoroborate | FeSO₄·7H₂O | Acrylonitrile | Substituted propionitrile |

Note: This represents a general strategy for C-C bond formation from aryl diazonium salts. lookchem.com

Heteroatom Substitution Reactions

The diazonium group of this compound can also be displaced by a variety of heteroatom nucleophiles, leading to the formation of phenols, ethers, thioethers, and other functionalized derivatives.

The conversion of this compound to the corresponding phenol (B47542), 5-carbamoyl-2-methoxyphenol, can be achieved through a hydroxylation reaction. This is typically accomplished by heating the aqueous solution of the diazonium salt. The reaction proceeds through the nucleophilic attack of water on the aryl cation formed upon the loss of nitrogen gas.

Similarly, alkoxylation can be achieved by reacting the diazonium salt with an alcohol, often under thermal conditions. This reaction introduces an alkoxy group in place of the diazonium functionality, forming an aryl ether. The specific alcohol used will determine the nature of the resulting ether.

The introduction of a sulfur-containing functional group can be accomplished through reactions with various sulfur nucleophiles. Treatment of this compound with a thiol or a thiolate salt leads to the formation of an aryl thioether. nih.govnih.govresearchgate.net This reaction is a valuable method for the synthesis of compounds containing a C-S bond.

The reaction conditions for thioether formation can vary, with some methods employing transition metal catalysts to facilitate the coupling. For example, copper-catalyzed reactions of aryl boronic acids with arylsulfonyl chlorides can produce diaryl thioethers, showcasing the versatility of C-S bond formation strategies. researchgate.net

The versatile reactivity of this compound extends to a range of other nucleophilic displacement reactions. For example, reaction with azide (B81097) ions (from sodium azide) can yield the corresponding aryl azide, a useful precursor for the synthesis of triazoles and other nitrogen-containing heterocycles via click chemistry. nih.govrsc.org The reaction conditions for these nucleophilic substitutions are generally mild, making them compatible with the existing functional groups on the aromatic ring. nih.govresearchgate.net

Reductive Deamination and Denitration

Reductive deamination, more precisely termed reductive dediazoniation, is a significant transformation of aryldiazonium salts that involves the replacement of the diazonio group with a hydrogen atom. libretexts.org This process effectively removes the amino group from which the diazonium salt was originally derived. libretexts.org The term "denitration" is not applicable here as the parent compound lacks a nitro group.

The most common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂). libretexts.orgmasterorganicchemistry.com The reaction mechanism is believed to proceed through a free-radical chain process. libretexts.org The diazonium salt is reduced, leading to the formation of an aryl radical, with the concurrent loss of dinitrogen gas (N₂), a thermodynamically very stable leaving group. libretexts.orgmasterorganicchemistry.com The aryl radical then abstracts a hydrogen atom from the hypophosphorous acid to yield the final deaminated aromatic compound, 3-methoxybenzamide (B147233) in this case.

This reaction is a powerful tool in organic synthesis, as the amino group can be used as a directing group during electrophilic aromatic substitution steps and then be efficiently removed at a later stage. libretexts.org

Azo Coupling Reactions (Retention of Nitrogen)

Azo coupling reactions are electrophilic aromatic substitution processes where the aryldiazonium cation acts as the electrophile. wikipedia.org These reactions are paramount in synthetic chemistry as they form the basis for the production of the vast majority of azo dyes. libretexts.org The diazonium ion is a weak electrophile and thus requires a strongly activated aromatic system—a "coupling component"—to react. libretexts.org The reaction results in the formation of an azo compound (Ar-N=N-Ar'), characterized by the retention of the two nitrogen atoms as a diazo bridge, which acts as a chromophore in the resulting molecule. wikipedia.org

Electrophilic Coupling with Activated Aromatic Systems

The coupling of this compound with phenols and naphthols is a classic example of azo dye formation. This reaction is conducted under alkaline conditions (pH > 7.5). libretexts.org In the basic medium, the hydroxyl group of the phenol or naphthol is deprotonated to form a phenoxide or naphthoxide ion. This negative charge significantly increases the electron density of the aromatic ring, making it highly activated and susceptible to attack by the weakly electrophilic diazonium ion. libretexts.org

The electrophilic attack preferentially occurs at the para-position to the hydroxyl group due to steric hindrance at the ortho-positions. If the para-position is already occupied, the coupling will occur at an available ortho-position. wikipedia.org The resulting products are brightly colored azo compounds, with the specific color depending on the extended conjugated system of the final molecule. wikipedia.org For example, coupling with phenol yields a yellow-orange dye, while coupling with 2-naphthol (B1666908) (β-naphthol) typically produces an intense orange-red solid. wikipedia.org

Table 1: Azo Coupling of this compound with Phenolic Compounds

| Coupling Partner | Reaction Conditions | Expected Product Name | Expected Color |

| Phenol | Alkaline (NaOH), 0-5 °C | 4-((4-carbamoyl-3-methoxyphenyl)diazenyl)phenol | Yellow-Orange |

| 2-Naphthol | Alkaline (NaOH), 0-5 °C | 1-((4-carbamoyl-3-methoxyphenyl)diazenyl)naphthalen-2-ol | Orange-Red |

| Resorcinol | Alkaline (NaOH), 0-5 °C | 4-((4-carbamoyl-3-methoxyphenyl)diazenyl)benzene-1,3-diol | Red |

Aromatic amines are another important class of coupling components. Unlike phenols, the azo coupling reaction with aromatic amines is typically carried out in weakly acidic solutions (pH < 6). libretexts.org Under these conditions, the concentration of the diazonium ion is maximized, and the amino group remains largely unprotonated, thus retaining its activating, electron-donating character. libretexts.org

The coupling occurs preferentially at the para-position to the amino group. libretexts.org A notable side reaction in the coupling of diazonium salts with primary or secondary amines is the formation of triazenes, which results from the attack of the nucleophilic amine nitrogen on the terminal nitrogen of the diazonium ion (N-coupling). wikipedia.orgnih.gov However, under acidic conditions, C-coupling at the activated aromatic ring is generally favored. nih.gov The reaction with aniline, for instance, produces a yellow azo dye. wikipedia.org

Table 2: Azo Coupling of this compound with Aromatic Amines

| Coupling Partner | Reaction Conditions | Expected Product Name | Expected Color |

| Aniline | Weakly acidic, 0-5 °C | 4-((4-carbamoyl-3-methoxyphenyl)diazenyl)aniline | Yellow |

| N,N-Dimethylaniline | Weakly acidic, 0-5 °C | 4-((4-carbamoyl-3-methoxyphenyl)diazenyl)-N,N-dimethylaniline | Red-Yellow |

Compounds containing a methylene (B1212753) group flanked by two electron-withdrawing groups (e.g., C=O, CN, COOR) are known as active methylene compounds. questjournals.org The protons on the central carbon are acidic and can be removed by a base to form a stable carbanion (enolate). This carbanion is a potent nucleophile that can readily attack the electrophilic diazonium ion. questjournals.orgresearchgate.net

This reaction is generally conducted at room temperature in a protic solvent like ethanol (B145695), with a base such as sodium acetate (B1210297) to facilitate the formation of the carbanion. questjournals.org A wide range of active methylene compounds can be used, leading to a diverse array of azo compounds, which often exist as the more stable hydrazone tautomer. rsc.org

Table 3: Azo Coupling of this compound with Active Methylene Compounds

| Coupling Partner | Reaction Conditions | Expected Product Class |

| Malononitrile (B47326) | Basic (Sodium Acetate), Ethanol, RT | Arylazo malononitrile / Hydrazone |

| Ethyl acetoacetate | Basic (Sodium Acetate), Ethanol, RT | Arylazo β-keto ester / Hydrazone |

| Acetylacetone | Basic (Sodium Acetate), Ethanol, RT | Arylazo β-diketone / Hydrazone |

Intramolecular Azo Coupling Reactions

Intramolecular azo coupling is a specialized reaction that occurs when a suitable nucleophilic group, typically an activated aromatic ring, is part of the same molecule as the diazonium salt and is positioned to allow for cyclization. This reaction pathway leads to the formation of fused heterocyclic systems containing the N=N bridge, such as benzocinnolines.

For a molecule like this compound itself, intramolecular coupling is not feasible as it lacks a tethered nucleophilic aromatic system. However, a precursor could be designed to undergo such a reaction. For example, if the carbamoyl (B1232498) nitrogen were part of a larger structure, such as an N-phenyl group with an activating substituent, an intramolecular cyclization could potentially be induced. These reactions, often requiring specific catalysts or conditions, are a powerful method for the synthesis of complex polycyclic aromatic structures.

Mechanistic Investigations and Reaction Kinetics of 5 Carbamoyl 2 Methoxybenzenediazonium Transformations

Radical Mechanism Pathways

While specific studies on the radical pathways of 5-Carbamoyl-2-methoxybenzenediazonium were not identified, the general behavior of arenediazonium salts indicates that they can undergo homolytic cleavage to form an aryl radical and dinitrogen. This process is often initiated by reducing agents or photochemical activation. The reductive removal of a diazonium group, for instance with hypophosphorus acid (H₃PO₂), is thought to proceed via a radical mechanism. libretexts.org

In the context of this compound, a radical pathway would involve the formation of the 5-carbamoyl-2-methoxyphenyl radical. This highly reactive intermediate would then abstract a hydrogen atom from the solvent or another hydrogen donor to form 4-methoxybenzamide. The stability of this radical, and thus the propensity for this pathway, would be influenced by the electronic nature of the substituents.

Table 1: General Factors Favoring Radical Pathways for Arenediazonium Salts

| Factor | Description |

| Initiators | Presence of reducing agents (e.g., Cu(I) salts, hypophosphorus acid), photochemical conditions, or thermal decomposition. |

| Solvent | Solvents that can act as hydrogen donors can facilitate the propagation of radical chain reactions. |

| Substituents | Substituents that can stabilize the resulting aryl radical may favor homolytic cleavage. |

Ionic Mechanism Pathways

Ionic pathways are common for the decomposition of arenediazonium ions, particularly in nucleophilic solvents. rsc.org For this compound in an acidic aqueous solution, an ionic mechanism would likely involve the heterolytic cleavage of the C-N bond to yield a highly unstable aryl cation and a molecule of nitrogen. This aryl cation would then be rapidly attacked by a nucleophile, such as water or the counter-ion.

Electron Transfer Processes

Electron transfer is a key step in many reactions of arenediazonium salts, often initiating radical pathways. These processes can be induced by metals, such as in the Sandmeyer reaction, or by other reducing agents. For example, the dediazoniation of arenediazonium salts with triphenylphosphine (B44618) is believed to involve an electron transfer mechanism.

In the case of this compound, an electron transfer from a suitable donor would lead to the formation of a this compound radical, which would then rapidly lose nitrogen to form the 5-carbamoyl-2-methoxyphenyl radical. The electron-withdrawing nature of the carbamoyl (B1232498) group would make the diazonium ion a better electron acceptor, potentially facilitating such electron transfer processes.

Kinetic Studies and Reaction Rate Determinants

Specific kinetic data for the decomposition of this compound is not available. However, kinetic studies on other substituted benzenediazonium (B1195382) salts have shown that the rate of dediazoniation is highly dependent on the nature and position of the substituents on the aromatic ring. Generally, electron-donating groups tend to increase the rate of decomposition, while electron-withdrawing groups decrease it by stabilizing the diazonium salt.

Table 2: Expected Influence of Substituents on the Rate of Dediazoniation of this compound

| Substituent | Position | Electronic Effect | Expected Influence on Rate of Heterolysis |

| -OCH₃ | 2- (ortho) | Electron-donating (resonance) | Accelerating |

| -CONH₂ | 5- (para to -OCH₃) | Electron-withdrawing (resonance and inductive) | Decelerating |

Influence of Reaction Conditions (Solvent, Temperature, pH) on Mechanism and Selectivity

The reaction conditions play a crucial role in determining the mechanism and product selectivity of arenediazonium salt transformations.

Solvent: The choice of solvent can influence whether the reaction proceeds through a radical or an ionic pathway. Nucleophilic solvents like water or alcohols can favor ionic mechanisms, leading to the formation of phenols or ethers, respectively. Non-polar solvents might favor radical pathways. The use of acetonitrile (B52724), methylene (B1212753) chloride, and acetone (B3395972) has been found to be effective in some palladium-catalyzed reactions of arenediazonium salts.

Temperature: Temperature is a major factor determining the decomposition rate of arenediazonium ions. researchgate.net Most arenediazonium salts are stable only at low temperatures (typically 0-5 °C). libretexts.org Increased temperature generally accelerates the rate of decomposition, often favoring radical pathways.

pH: The stability of arenediazonium salts is highly dependent on pH. They are most stable in acidic solutions. researchgate.net As the pH increases, they can convert to diazohydroxides and then to diazotate anions, which have different reactivities and may be more prone to decomposition.

Computational and Theoretical Studies on 5 Carbamoyl 2 Methoxybenzenediazonium

Electronic Structure and Bonding Analysis

No specific studies on the electronic structure and bonding of 5-Carbamoyl-2-methoxybenzenediazonium were found. Such an analysis would typically involve the calculation of molecular orbital energies, electron density distribution, and Mulliken or Natural Bond Orbital (NBO) population analysis to characterize the bonding within the molecule.

Quantum Chemical Calculations of Reactivity Parameters

Information regarding quantum chemical calculations of reactivity parameters for this compound is not available. This section would have ideally presented data on global reactivity descriptors such as chemical potential, hardness, and electrophilicity, derived from the energies of the frontier molecular orbitals.

Simulation of Reaction Mechanisms and Transition States

There is no available research on the simulation of reaction mechanisms and transition states involving this compound. Such simulations would provide a molecular-level understanding of its reactions, including the identification of key intermediates and the energetic barriers of the transformations.

Prediction of Spectroscopic Properties Relevant to Reaction Intermediates

No data could be found on the predicted spectroscopic properties of reaction intermediates of this compound. This would typically involve the computational prediction of UV-Vis, IR, and NMR spectra to aid in the experimental identification of transient species formed during its chemical reactions.

Advanced Analytical Techniques for Characterization and Reaction Monitoring of 5 Carbamoyl 2 Methoxybenzenediazonium

Spectroscopic Methodologies for In Situ Monitoring

Spectroscopic techniques offer non-destructive, real-time analysis of reaction mixtures, providing insights into the formation of intermediates, consumption of reactants, and appearance of products. fu-berlin.de

UV-Visible spectroscopy is a powerful tool for monitoring the concentration of diazonium salts in solution. The electronic structure of aryldiazonium salts gives rise to characteristic absorption bands in the UV-Vis spectrum. The diazonium group (-N₂⁺) acts as a strong auxochrome, influencing the electronic transitions within the aromatic ring. In situ monitoring allows for the tracking of the diazonium salt's formation and its subsequent conversion in reactions like azo coupling or Sandmeyer reactions by observing changes in the absorption maxima (λmax). nih.gov This technique is valuable for kinetic studies and for determining reaction endpoints. researchgate.net

Table 1: Expected UV-Visible Absorption Data for 5-Carbamoyl-2-methoxybenzenediazonium Note: Specific experimental values for this compound are not readily available in the cited literature; these are representative values based on analogous substituted aryldiazonium salts.

| Chromophore/Functional Group | Expected λmax Range (nm) | Transition Type |

| Substituted Benzene (B151609) Ring | 250 - 290 | π → π |

| Diazonium Group Conjugation | 350 - 400 | n → π |

Infrared (IR) spectroscopy is highly effective for identifying the diazonium functional group and monitoring its presence during a reaction. The most prominent and characteristic feature in the IR spectrum of an aryldiazonium salt is the strong, sharp absorption band corresponding to the nitrogen-nitrogen triple bond (N≡N) stretching vibration. acs.org This peak typically appears in a relatively clear region of the spectrum, making it an excellent diagnostic tool. masterorganicchemistry.com The disappearance of this peak signifies the consumption of the diazonium salt. In situ FTIR spectroscopy can track the formation of the diazonium salt from its corresponding aniline (B41778) precursor and its conversion into subsequent products. nih.gov

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Diazonium (N≡N) | 2250 - 2300 researchgate.net | Stretching |

| Amide Carbonyl (C=O) | 1650 - 1690 | Stretching |

| Amide N-H | 3200 - 3400 | Stretching |

| Aromatic C=C | 1580 - 1610 | Stretching |

| Aryl-Oxygen Ether (C-O) | 1230 - 1270 | Asymmetric Stretching |

NMR spectroscopy provides detailed structural information about molecules in solution. For this compound, both ¹H and ¹³C NMR can confirm the structure and purity of the compound. The strong electron-withdrawing nature of the diazonium group significantly deshields adjacent protons and carbons, causing their signals to appear downfield in the spectrum. nih.gov Monitoring a reaction by NMR allows for the unambiguous identification of reactants, intermediates, and products within the reaction mixture. nih.govnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Note: Values are estimated based on substituent effects on a benzene ring. Solvent: DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.2 - 8.4 | d |

| H-4 | 7.9 - 8.1 | dd |

| H-6 | 8.5 - 8.7 | d |

| Methoxy (B1213986) (-OCH₃) | 4.0 - 4.2 | s |

| Amide (-CONH₂) | 7.5 - 8.0 (broad) | s |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Note: Values are estimated based on substituent effects on a benzene ring. nih.gov Solvent: DMSO-d₆.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-N₂) | 118 - 122 |

| C-2 (C-OCH₃) | 160 - 165 |

| C-3 | 125 - 128 |

| C-4 | 135 - 138 |

| C-5 (C-CONH₂) | 130 - 133 |

| C-6 | 120 - 123 |

| Methoxy (-OCH₃) | 56 - 58 |

| Amide Carbonyl (-CONH₂) | 166 - 170 |

Many reactions involving diazonium salts, such as the Sandmeyer reaction, proceed through radical intermediates. masterorganicchemistry.com Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that can directly detect species with unpaired electrons. researchgate.net However, the aryl radicals formed from diazonium salts are typically too short-lived to be observed directly. nih.gov Therefore, a technique called spin trapping is employed. A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. It reacts with the transient radical to form a more stable paramagnetic nitroxide radical adduct, which can be readily detected and characterized by EPR, providing definitive evidence for the radical mechanism. researchgate.netnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating the diazonium salt from starting materials, byproducts, and final products, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally labile compounds like diazonium salts. researchgate.net A common approach for these ionic compounds is reverse-phase ion-pair chromatography. acs.org In this method, a C18 column is typically used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer containing an ion-pairing agent (e.g., heptanesulfonate). The ion-pairing agent forms a neutral complex with the diazonium cation, allowing for its retention and separation on the nonpolar stationary phase. Detection is usually accomplished with a UV detector set to a wavelength where the diazonium salt has strong absorbance. researchgate.net This method provides excellent separation and allows for accurate quantification, which is vital for quality control and reaction yield determination. acs.orgnih.gov

Table 5: Typical HPLC Parameters for Diazonium Salt Analysis

| Parameter | Description |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Aqueous Buffer (e.g., potassium phosphate) with an ion-pairing reagent (e.g., heptanesulfonate), pH ~3 acs.org |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis Detector (set at λmax of the diazonium salt) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative technique for monitoring the progress of chemical reactions involving diazonium salts. acs.org In the synthesis of this compound, TLC is primarily used to track the consumption of the starting amine (5-amino-2-methoxybenzamide) and the appearance of subsequent products. Due to the inherent instability of many diazonium salts, analysis is often performed promptly and at low temperatures. at.ua

The stationary phase typically consists of a silica (B1680970) gel plate. A suitable mobile phase, or eluent system, is selected to achieve clear separation between the starting material, the diazonium salt intermediate, and any byproducts. For related aromatic compounds, solvent systems such as hexane:acetone (B3395972) have been utilized. webassign.net Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active. Alternatively, the plate can be sprayed with a coupling agent, which reacts with the diazonium salt to produce a colored azo dye, making the spot visible. ojp.govmdpi.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify the different components.

Table 1: Hypothetical TLC Data for Reaction Monitoring This table illustrates representative data for monitoring the conversion of a starting amine to a diazonium salt product via TLC.

| Compound | Purpose | Hypothetical Rf Value (Silica Gel, Ethyl Acetate (B1210297)/Hexane 1:1) | Observation |

|---|---|---|---|

| 5-amino-2-methoxybenzamide | Starting Material | 0.45 | Spot diminishes over time. |

| This compound | Intermediate Product | 0.10 (highly polar) | Spot appears and may then diminish if converted to a final product. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for the molecular identification of this compound. Due to the ionic and thermally labile nature of diazonium salts, soft ionization techniques such as Electrospray Ionization (ESI) are employed. acs.org These methods allow the intact diazonium cation to be transferred into the gas phase for mass analysis without causing premature decomposition, which is a significant issue with techniques like GC-MS that require high temperatures. researchgate.net

In positive-ion ESI-MS, the this compound cation would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of its elemental composition (C₈H₈N₃O₂⁺).

The most characteristic fragmentation pathway for arenediazonium salts is the facile loss of the diazonium group as a neutral dinitrogen molecule (N₂), which is both enthalpically and entropically favorable. wikipedia.org This neutral loss of approximately 28 Da results in the formation of an aryl cation. This distinct fragmentation pattern is a key diagnostic feature for identifying diazonium compounds in mass spectra.

Table 2: Predicted Mass Spectrometry Data for this compound Cation

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₈N₃O₂]⁺ | 180.0611 | Molecular Ion (Parent Ion) |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Stability Assessment in Reaction Environments

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are indispensable for evaluating the thermal stability and potential hazards of diazonium salts like this compound. ucl.ac.ukacs.org The high energy associated with the diazonium group means these compounds can be thermally unstable and may decompose exothermically, sometimes with explosive force. at.uachemrxiv.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting and decomposition.

A typical DSC analysis of a solid diazonium salt involves heating a small, contained sample at a constant rate. whiterose.ac.uk The resulting thermogram for an unstable diazonium salt will show a sharp exothermic peak, which corresponds to its decomposition. researchgate.net Key parameters obtained from this exotherm include the onset temperature (Tₒₙₛₑₜ), which indicates the temperature at which decomposition begins, and the total energy released during decomposition (enthalpy, ΔH). This data is critical for determining safe operating temperatures for reactions and for handling and storage protocols. chemrxiv.org While specific data for this compound is not available, related arenediazonium salts typically show decomposition onsets in the range of 90°C to 150°C. chemrxiv.org For instance, an electron-rich para-methoxy substituted diazonium salt has been reported to degrade at 140°C. whiterose.ac.uk

Table 3: Representative DSC Parameters for a Generic Arenediazonium Salt This table presents typical data that would be obtained from a DSC analysis to assess thermal stability.

| Parameter | Symbol | Representative Value | Significance |

|---|---|---|---|

| Onset Temperature | Tonset | 115 °C | The temperature at which decomposition begins; crucial for defining a maximum safe process temperature. |

| Peak Temperature | Tpeak | 125 °C | The temperature at which the rate of decomposition is at its maximum. |

Applications of 5 Carbamoyl 2 Methoxybenzenediazonium in Advanced Chemical Synthesis and Materials Science

Synthesis of Complex Organic Scaffolds and Fine Chemicals

5-Carbamoyl-2-methoxybenzenediazonium serves as a versatile building block in the synthesis of complex organic scaffolds and fine chemicals. Its diazonium group is a reactive handle that allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. The presence of the carbamoyl (B1232498) and methoxy (B1213986) substituents on the benzene (B151609) ring further influences the reactivity and properties of the resulting molecules.

One of the primary applications of this diazonium salt is in palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.orgresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, in a Suzuki-Miyaura coupling, the diazonium group can be replaced by an aryl or vinyl group from an organoboron reagent, leading to the formation of biaryl or stilbene (B7821643) structures. Similarly, in a Heck reaction, it can react with an alkene to form a substituted alkene. The carbamoyl and methoxy groups can modulate the electronic properties of the diazonium salt, thereby influencing the efficiency and selectivity of these cross-coupling reactions.

The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, can also be achieved using this compound. nih.govresearchgate.netosi.lvfrontiersin.orgmdpi.com Diazo compounds are known precursors for the synthesis of various heterocyclic rings. researchgate.net For example, it can undergo reactions with suitable partners to form benzotriazoles, indazoles, or cinnolines. These reactions often proceed through mechanisms involving radical intermediates or concerted cycloadditions.

Furthermore, cycloaddition reactions represent another avenue for the application of this diazonium salt in constructing complex scaffolds. clockss.orgmdpi.com While direct examples involving this compound are not extensively documented, the general reactivity of diazonium salts suggests their potential participation in [3+2] and [4+2] cycloaddition reactions to yield five- and six-membered heterocyclic rings, respectively. mdpi.commdpi.com The electron-withdrawing nature of the carbamoyl group and the electron-donating nature of the methoxy group can influence the dienophilic or dipolarophilic character of the molecule, thus directing the course of the cycloaddition.

Development of Azo Dyes and Pigments with Tunable Properties

This compound is a key intermediate in the synthesis of azo dyes and pigments. nih.govresearchgate.netresearchgate.net Azo compounds, characterized by the -N=N- chromophore, constitute the largest and most versatile class of synthetic colorants. nih.gov The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778). researchgate.net

The specific structure of this compound allows for the creation of dyes with tunable properties. The methoxy group (-OCH3), being an electron-donating group, tends to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the resulting dye, which can lead to deeper colors. researchgate.net Conversely, the carbamoyl group (-CONH2), an electron-withdrawing group, can have a hypsochromic effect (a shift to shorter wavelengths) and can also improve the lightfastness and sublimation fastness of the dye. researchgate.net The interplay between these two substituents provides a means to fine-tune the final color and performance properties of the dye.

The general synthesis of an azo dye from this compound can be represented as follows:

| Step | Reaction | Description |

|---|---|---|

| 1 | Diazotization of 3-amino-4-methoxybenzamide (B96667) | The corresponding primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form the this compound salt. |

| 2 | Azo Coupling | The diazonium salt is then reacted with a coupling component (e.g., a substituted phenol, naphthol, or aniline) to form the azo dye. The position of the coupling is directed by the activating groups on the coupling component. |

Functionalization of Polymeric Materials and Surfaces

The reactivity of the diazonium group in this compound makes it a valuable tool for the functionalization of polymeric materials and surfaces. This process allows for the modification of the surface properties of materials, such as their wettability, adhesion, and biocompatibility, without altering their bulk characteristics.

Grafting onto Substrates

Grafting is a technique used to attach polymer chains to a substrate, and diazonium salts are effective agents for initiating this process. semanticscholar.orgdntb.gov.ua The diazonium salt can be reduced, either electrochemically or chemically, to generate an aryl radical. This radical can then react with the surface of a material, forming a covalent bond and creating a surface-attached initiator for polymerization. graftpolymer.com Monomers can then be polymerized from these surface-bound initiators, resulting in a dense layer of polymer chains, often referred to as a polymer brush.

The use of this compound in this context would result in a surface that is functionalized with carbamoyl and methoxy groups. These groups can then be used for further chemical modifications or to impart specific properties to the surface. For example, the carbamoyl group could be used to attach biomolecules, while the methoxy group could influence the surface's hydrophilicity.

| Grafting Method | Description | Potential Outcome with this compound |

|---|---|---|

| "Grafting to" | Pre-formed polymer chains with reactive end groups are attached to the surface. nih.gov | The diazonium salt would first be used to functionalize the surface, and then pre-formed polymers would be attached to the carbamoyl or other reactive groups introduced. |

| "Grafting from" | Polymerization is initiated from the surface of the substrate. | The diazonium salt would be used to create surface-bound initiators, from which polymer chains would be grown. |

Macromolecular Self-Assembly Induction

Polymerization-induced self-assembly (PISA) is a powerful technique for the in-situ formation of block copolymer nanoparticles of various morphologies, such as spheres, worms, or vesicles. nih.govnih.govrsc.org This process typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block. As the insoluble block grows, the block copolymer self-assembles into nanoparticles.

While direct examples are not prevalent, this compound could potentially be used to synthesize a macro-CTA for PISA. For instance, the corresponding amine could be converted into a RAFT (Reversible Addition-Fragmentation chain Transfer) agent or an ATRP (Atom Transfer Radical Polymerization) initiator. The resulting macro-CTA, bearing the carbamoyl and methoxy functionalities, could then be used to initiate the polymerization of a second monomer, leading to the formation of functionalized block copolymer nanoparticles. The presence of the carbamoyl and methoxy groups on the corona of the nanoparticles could influence their stability, stimuli-responsiveness, and interactions with their environment.

Role in Analytical Reagent Chemistry

In analytical chemistry, reagents are often required to react with an analyte to produce a colored or fluorescent product that can be easily quantified. Given its ability to form intensely colored azo dyes, this compound has potential as a chromogenic reagent for the spectrophotometric determination of various analytes. chemrevlett.comresearchgate.net

For example, it could be used to develop analytical methods for the detection of phenols, anilines, or other compounds that can undergo azo coupling. The reaction would produce a colored solution, and the intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte. The carbamoyl and methoxy groups could influence the molar absorptivity and the wavelength of maximum absorbance of the resulting azo dye, thereby affecting the sensitivity and selectivity of the analytical method.

The general principle of such a spectrophotometric method would involve:

Reaction: The sample containing the analyte is mixed with a solution of this compound under appropriate pH conditions to facilitate the azo coupling reaction.

Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance using a spectrophotometer.

Quantification: The concentration of the analyte is determined by comparing the measured absorbance to a calibration curve prepared using standard solutions of the analyte.

The development of such methods would require careful optimization of reaction conditions, such as pH, temperature, and reagent concentrations, to ensure a rapid, complete, and reproducible reaction.

Q & A

Q. What are the optimal synthetic pathways for preparing 5-Carbamoyl-2-methoxybenzenediazonium, and how can purity be ensured?

The synthesis typically involves diazotization of the corresponding aniline derivative (e.g., 5-carbamoyl-2-methoxyaniline) under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key steps include:

- Precursor preparation: Ensure high-purity aniline derivatives via recrystallization or column chromatography .

- Diazotization control: Maintain low temperatures to avoid premature decomposition and side reactions .

- Purity validation: Use HPLC or TLC to confirm absence of byproducts, and characterize via -NMR and HRMS for structural confirmation .

Q. How is the structural integrity of this compound confirmed experimentally?

Q. What are the stability considerations for handling this compound in laboratory settings?

- Temperature : Store at –20°C in dark, anhydrous conditions to prevent thermal or photolytic decomposition .

- Solvent compatibility : Use aprotic solvents (e.g., acetonitrile) to avoid hydrolysis. Avoid aqueous buffers unless reactivity is required for coupling reactions .

- Decomposition monitoring : Track via UV-Vis spectroscopy for diazonium-specific absorbance decay .

Q. What are the primary applications of this compound in organic synthesis?

- Coupling reactions : Acts as an electrophile in Suzuki-Miyaura or Heck reactions to introduce methoxy-carbamoyl aromatic motifs .

- Dye intermediates : Used to synthesize azo dyes for photochemical studies due to its stable diazonium group .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity of this compound in cross-coupling reactions?

Q. How can contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved during characterization?

- Isotopic labeling : Use -labeled analogs to distinguish diazonium peaks from overlapping signals .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing signal splitting .

- Comparative analysis : Cross-reference with structurally analogous diazonium salts (e.g., 5-fluoro-2-methoxybenzenediazonium) to validate assignments .

Q. What experimental designs are recommended for studying the biological activity of derivatives synthesized from this compound?

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

- Kinetic profiling : Use microreactors to optimize mixing efficiency and heat transfer at larger scales .

- Byproduct analysis : Employ LC-MS to identify side products (e.g., hydrolyzed carbamoyl groups) and adjust pH/temperature .

- DoE (Design of Experiments) : Statistically model variables (e.g., stoichiometry, solvent ratio) to maximize yield reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.